molecular formula C24H24N6O2 B1247682 N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine

N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine

Cat. No. B1247682
M. Wt: 428.5 g/mol
InChI Key: LNEPMZDEABTAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine is a member of the class of aminopyrimidines that is pyrimidine-2,4-diamine substituted at positions N-2 and N-4 by 3-methoxy-4-(morpholin-4-yl)phenyl and quinolin-3-yl groups respectively. It has a role as an insulin-like growth factor receptor 1 antagonist. It is a member of morpholines, a monomethoxybenzene, an aminoquinoline, an aminopyrimidine, a tertiary amino compound and a secondary amino compound.

Scientific Research Applications

Synthesis and Biological Activity

This compound is used in the synthesis of a series of derivatives with notable larvicidal activity. For example, a study by Gorle et al. (2016) synthesized a series of fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showing significant larvicidal activity against larvae, highlighting its potential in pest control and vector-borne disease management (Gorle et al., 2016).

Antimicrobial Activity

In another study, Subhash and Bhaskar (2020) focused on the design and synthesis of aniline derivatives of this compound, which demonstrated significant antimicrobial activity against various microorganisms (Subhash & Bhaskar, 2020). This suggests its potential applications in developing new antimicrobial agents.

Photophysical and Biomolecular Binding Properties

Bonacorso et al. (2018) reported on the synthesis of derivatives of this compound, analyzing their photophysical properties and interactions with ct-DNA. The findings indicate strong interactions attributed to π-stacking and/or hydrogen-bonding, suggesting potential applications in bioimaging and molecular diagnostics (Bonacorso et al., 2018).

Role in Kinase Inhibition

The derivatives of this compound have been studied as potential kinase inhibitors. For instance, Barbeau et al. (2007) synthesized 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones, showing that they are inhibitors of DNA-dependent protein kinase, which is critical in cancer research and treatment (Barbeau et al., 2007).

properties

Product Name

N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-N-(3-methoxy-4-morpholin-4-ylphenyl)-4-N-quinolin-3-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C24H24N6O2/c1-31-22-15-18(6-7-21(22)30-10-12-32-13-11-30)28-24-25-9-8-23(29-24)27-19-14-17-4-2-3-5-20(17)26-16-19/h2-9,14-16H,10-13H2,1H3,(H2,25,27,28,29)

InChI Key

LNEPMZDEABTAPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=NC=CC(=N2)NC3=CC4=CC=CC=C4N=C3)N5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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